

# N-(3-(Trifluoromethyl)benzoyl)glycine chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 2-(3-(Trifluoromethyl)benzamido)acetic acid

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An In-depth Technical Guide to N-(3-(Trifluoromethyl)benzoyl)glycine: Structure, Synthesis, and Scientific Context

## Executive Summary

This technical guide provides a comprehensive overview of N-(3-(Trifluoromethyl)benzoyl)glycine, a fluorinated derivative of the common metabolite hippuric acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical identity, IUPAC nomenclature, and detailed molecular structure. We present a robust and well-established synthetic protocol based on the Schotten-Baumann reaction, explaining the mechanistic rationale behind the procedural steps. Furthermore, this guide situates the compound within the broader scientific context, exploring the strategic importance of the trifluoromethyl group in modern drug design and discussing potential applications rooted in the biological activities of related N-acylglycines.

## Introduction & Scientific Rationale

N-acylglycines represent a significant class of molecules, most notably exemplified by N-benzylglycine, or hippuric acid. Hippuric acid is a normal component of urine, formed in the liver through the conjugation of benzoic acid with the amino acid glycine.[\[1\]](#)[\[2\]](#) It serves as a key metabolite for aromatic compounds derived from dietary sources, such as phenolic compounds in fruits and teas. Beyond its role as a biomarker, the N-benzylglycine scaffold

has attracted considerable interest in medicinal chemistry due to its structural versatility and biological potential.<sup>[3]</sup>

The subject of this guide, N-(3-(Trifluoromethyl)benzoyl)glycine (also known as m-trifluoromethylhippuric acid), is a strategically modified analogue of hippuric acid. The introduction of a trifluoromethyl (-CF<sub>3</sub>) group onto the benzoyl ring is a well-established strategy in medicinal chemistry. The -CF<sub>3</sub> group is a powerful electron-withdrawing moiety and a bioisostere for other chemical groups. Its incorporation can profoundly influence a molecule's physicochemical properties, including:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the -CF<sub>3</sub> group resistant to metabolic degradation by cytochrome P450 enzymes.
- **Lipophilicity:** The -CF<sub>3</sub> group increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes.
- **Binding Affinity:** The unique electronic properties of the -CF<sub>3</sub> group can alter the molecule's interaction with protein targets, potentially improving binding affinity and potency.

Studies on various benzoyl glycine derivatives have shown that the presence of electron-withdrawing groups on the benzoyl ring can enhance antibacterial activity.<sup>[3]</sup> This guide provides the foundational chemical knowledge required for researchers to synthesize, identify, and explore the potential of N-(3-(Trifluoromethyl)benzoyl)glycine in various research and development applications.

## Chemical Identity and Structure

A precise understanding of a compound's structure and nomenclature is fundamental to all scientific investigation.

## IUPAC Nomenclature and Synonyms

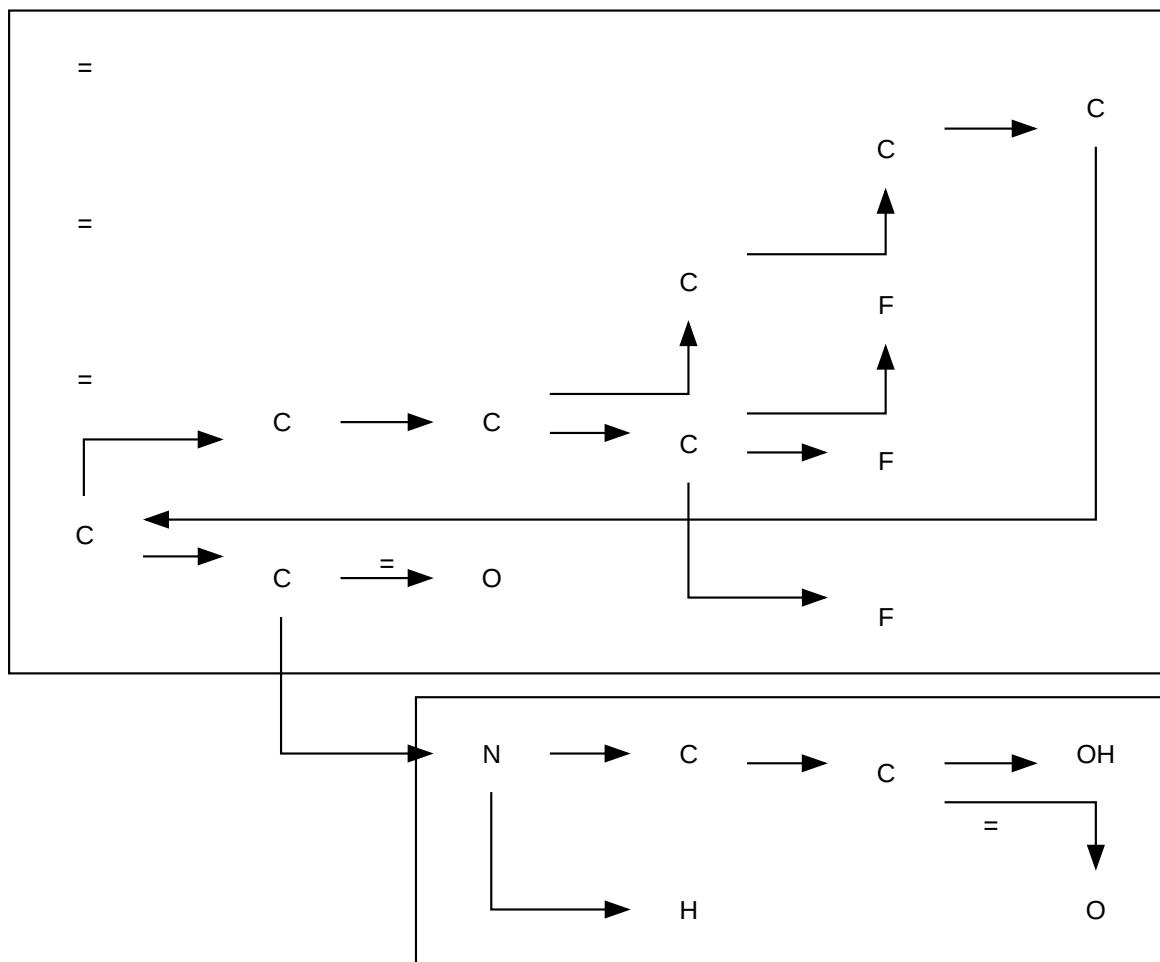
The systematic naming and identification of N-(3-(Trifluoromethyl)benzoyl)glycine are as follows:

- Primary IUPAC Name: 2-{{3-(Trifluoromethyl)benzoyl]amino}acetic acid<sup>[4]</sup>

- Common Synonyms: N-(3-(Trifluoromethyl)benzoyl)glycine, m-trifluoromethylhippuric acid[4]
- CAS Number: 17794-48-8[5]

## Molecular Structure

The molecule consists of a glycine backbone linked via an amide bond to a 3-(trifluoromethyl)benzoyl group. The central structural feature is the amide linkage between the carboxyl group of 3-(trifluoromethyl)benzoic acid and the amino group of glycine.



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Caption: Chemical structure of N-(3-(Trifluoromethyl)benzoyl)glycine.

## Physicochemical Properties

Quantitative data for N-(3-(Trifluoromethyl)benzoyl)glycine is not widely published. However, the properties of its parent compound, hippuric acid (N-benzoylglycine), provide a valuable reference point for researchers.

Property	Hippuric Acid (N-Benzoylglycine)	N-(3-(Trifluoromethyl)benzoyl)glycine	Reference
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>3</sub>	C <sub>10</sub> H <sub>8</sub> F <sub>3</sub> NO <sub>3</sub>	[6]
Molecular Weight	179.17 g/mol	247.17 g/mol	[6][7]
Appearance	White crystalline powder	Data not available	[8]
Melting Point	187-191 °C	Data not available	[8]
Boiling Point	~240 °C (decomposes)	Data not available	[1][9]
Solubility	Sparingly soluble in cold water; soluble in hot water, ethanol.	Expected to have lower aqueous solubility due to the lipophilic -CF <sub>3</sub> group.	[8]

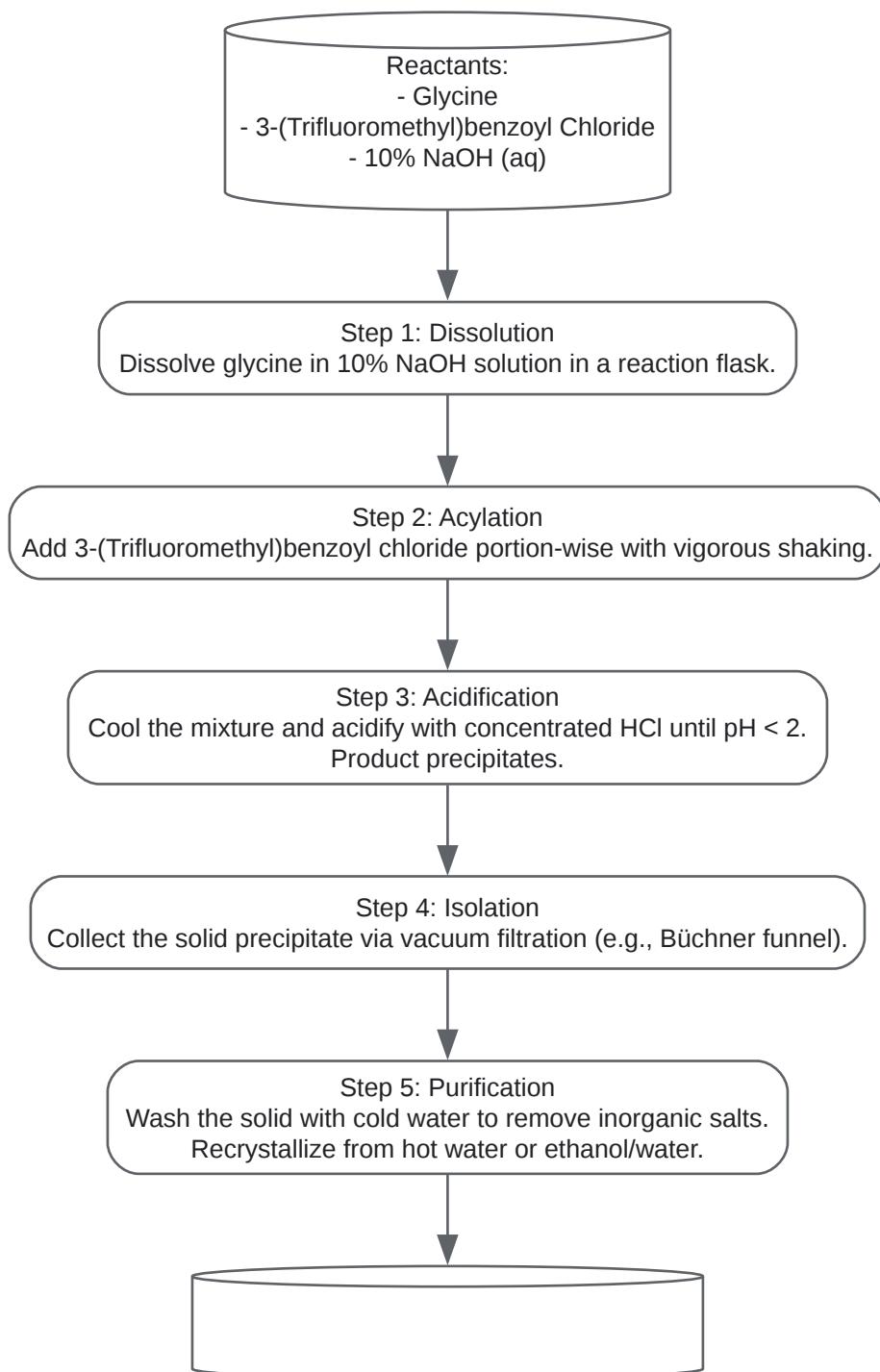
## Synthesis Methodology: The Schotten-Baumann Approach

The synthesis of N-acylglycines is reliably achieved via the Schotten-Baumann reaction, a robust method for the N-acylation of amines using an acid chloride in the presence of a base. [3]

## Mechanistic Rationale

This experimental design is rooted in fundamental organic chemistry principles. The reaction proceeds via nucleophilic acyl substitution.

- **Nucleophile Activation:** Glycine is dissolved in an aqueous base (e.g., 10% NaOH solution). The base deprotonates the amino group (-NH<sub>2</sub>), increasing its nucleophilicity. It also deprotonates the carboxylic acid group, ensuring the glycine remains in the aqueous phase.
- **Electrophilic Attack:** The highly reactive acid chloride, 3-(trifluoromethyl)benzoyl chloride, is added. The electron-rich nitrogen atom of glycine attacks the electrophilic carbonyl carbon of the acid chloride.
- **Byproduct Neutralization:** The reaction produces hydrochloric acid (HCl) as a byproduct. The excess sodium hydroxide in the reaction mixture immediately neutralizes the HCl to form sodium chloride and water, driving the reaction to completion.<sup>[2]</sup>
- **Product Precipitation:** Upon completion, the reaction mixture is acidified. This protonates the carboxylate group of the product, rendering the N-(3-(Trifluoromethyl)benzoyl)glycine molecule neutral and causing it to precipitate out of the aqueous solution, as it is significantly less water-soluble than its sodium salt.



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Caption: Workflow for the synthesis of N-(3-(Trifluoromethyl)benzoyl)glycine.

## Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of hippuric acid.[\[1\]](#)[\[2\]](#)

- Preparation of Glycine Solution: In a suitable conical flask, dissolve 1.0 g of glycine in 10 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath.
- Acylation Reaction: While vigorously stirring or shaking the flask in the ice bath, add 2.8 g (or 1.9 mL) of 3-(trifluoromethyl)benzoyl chloride in small portions over approximately 10-15 minutes. Ensure the flask is stoppered between additions.
- Reaction Completion: After the final addition, continue to shake the mixture vigorously for an additional 15-20 minutes until the pungent odor of the acid chloride is no longer detectable.
- Product Precipitation: Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise while stirring. Check the pH with litmus or Congo red paper until it is strongly acidic (pH ~2). A white precipitate of N-(3-(Trifluoromethyl)benzoyl)glycine will form.
- Isolation and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove sodium chloride and excess HCl.
- Purification (Recrystallization): Transfer the crude, dried product to a flask and recrystallize from a minimal amount of boiling water or a suitable solvent system like ethanol/water to yield the purified crystalline product. Dry the final product in a desiccator or a vacuum oven at a moderate temperature.

## Self-Validation and Quality Control

To ensure the integrity of the synthesis, the following analytical checks are recommended:

- Reaction Monitoring: Thin-Layer Chromatography (TLC) can be used to monitor the disappearance of the starting materials.
- Purity Assessment: The melting point of the final product should be determined. A sharp melting range is indicative of high purity.
- Structural Confirmation: The identity of the synthesized compound should be confirmed using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Infrared (IR) Spectroscopy to verify the presence of all expected functional groups and structural features.

## Potential Applications and Research Context

While specific applications for N-(3-(Trifluoromethyl)benzoyl)glycine are not extensively documented, its structure suggests several promising avenues for research:

- **Antibacterial Drug Discovery:** As noted, electron-withdrawing groups on the benzoyl ring of N-benzoylglycine derivatives have been shown to enhance antibacterial activity.<sup>[3]</sup> This compound is therefore a logical candidate for screening against various bacterial strains, including multi-drug resistant pathogens.
- **Metabolomics and Biomarker Research:** Hippuric acid is a well-known biomarker for toluene exposure and certain metabolic conditions.<sup>[2]</sup> N-(3-(Trifluoromethyl)benzoyl)glycine could be synthesized as a stable-isotope labeled internal standard for mass spectrometry-based metabolomics studies or investigated as a potential biomarker for exposure to 3-(trifluoromethyl)benzoic acid or related industrial chemicals.
- **Enzyme Inhibition Studies:** The N-acylglycine core is present in various biologically active molecules. This compound could be tested as an inhibitor for enzymes that process similar substrates.

## Safety and Handling

- **Hazard Identification:** N-(3-(Trifluoromethyl)benzoyl)glycine is classified as causing serious eye irritation.<sup>[5]</sup> The parent compound, hippuric acid, is listed as harmful if swallowed, causing skin irritation, and potentially causing respiratory irritation.<sup>[8][10]</sup> It is prudent to handle the trifluoromethyl derivative with similar precautions.
- **Handling:** Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.

## Conclusion

N-(3-(Trifluoromethyl)benzoyl)glycine is a fluorinated analogue of hippuric acid with significant potential for chemical and biological research. Its structure combines the biocompatible N-acylglycine scaffold with the strategically important trifluoromethyl group, a hallmark of modern medicinal chemistry. The compound can be reliably synthesized via the Schotten-Baumann reaction, a straightforward and scalable method. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and explore the utility of this compound in fields ranging from drug discovery to metabolomics.

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